molecular formula C23H27N3O B5236232 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline

2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline

Cat. No. B5236232
M. Wt: 361.5 g/mol
InChI Key: LSVFLGUYSSACSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline, also known as DMQ, is a chemical compound that belongs to the quinoline family. DMQ has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been shown to interact with various ion channels and receptors, such as voltage-gated calcium channels and N-methyl-D-aspartate receptors.
Biochemical and Physiological Effects
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been shown to exert a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been shown to enhance the activity of GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been shown to increase the levels of brain-derived neurotrophic factor, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is its broad range of pharmacological activities, which makes it a versatile compound for use in various lab experiments. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is its potential toxicity, as it has been shown to induce liver damage in some animal models.

Future Directions

There are several future directions for the research on 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline. One area of interest is the development of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of novel drug delivery systems for 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline may improve its therapeutic efficacy and reduce its potential toxicity.
Conclusion
In conclusion, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is a versatile compound that exhibits a wide range of pharmacological activities. It has potential applications in medicinal chemistry, particularly in the treatment of inflammation, pain, and cancer. While there are limitations to its use, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline remains a promising compound for future research and development.

Synthesis Methods

2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methoxy-3-methylbenzaldehyde with 2,5-dimethylaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-methyl-7-hydroxyquinoline to yield 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline. Other methods involve the use of different starting materials and reagents, such as 2-methoxy-3-methylbenzoyl chloride and 4-methylquinoline.

Scientific Research Applications

2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects. 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-methoxy-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-5-6-17(2)22(13-16)25-9-11-26(12-10-25)23-14-18(3)20-8-7-19(27-4)15-21(20)24-23/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVFLGUYSSACSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=CC(=C4)OC)C(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline

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